4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride
Overview
Description
“4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride” is a chemical compound with the CAS Number: 338422-71-2 . It has a molecular weight of 372.15 . The IUPAC name for this compound is 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonyl chloride .
Synthesis Analysis
The synthesis of compounds similar to “4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride” has been reported in the literature . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H6Cl2F3NO3S/c13-10-5-7 (12 (15,16)17)6-18-11 (10)21-8-1-3-9 (4-2-8)22 (14,19)20/h1-6H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 69-72°C .Scientific Research Applications
Synthesis and Characterization
The chemical 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride is often involved in complex synthesis processes. For instance, it can be used as a key intermediate in the production of various compounds. A novel synthesis method for related compounds involves the chlorosulfonation of specific nitrobenzene derivatives, leading to intermediates utilized in pesticide production. This demonstrates the compound's role in synthesizing agriculturally important chemicals (Xiao-hua Du et al., 2005).
Molecular Structure Analysis
In another study, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized from various aminophenols and characterized using spectroscopy and crystallography. These compounds exhibit intramolecular hydrogen bonding, which is crucial for understanding their chemical behavior and potential applications in various fields, including dye synthesis and pharmaceuticals (T. Romero & Angela Margarita, 2008).
Chemoselective Arylation
The compound's structural motif is useful in chemoselective arylation processes. For example, the trifluoromethyl group in related benzoyl chlorides can be selectively diarylated, converting into a diarylhydroxymethyl group. This process showcases the compound's utility in organic synthesis, especially in modifying aromatic compounds to introduce new functional groups (A. Okamoto et al., 2010).
Dye Intermediates
In dye manufacturing, intermediates containing the sulfonyl chloride group play a critical role. For instance, synthesis and characterization of dye intermediates with the sulfonylamide linkage have been reported, highlighting the importance of these compounds in developing new dyes with desired properties (W. Bo, 2007).
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Future Directions
Trifluoromethylpyridine derivatives, which include “4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO3S/c1-7-4-9(2-3-11(7)23(15,20)21)22-12-10(14)5-8(6-19-12)13(16,17)18/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPNBYZFSUDQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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